molecular formula C24H31ClN2O5 B600808 Cetirizine Glycerol Ester CAS No. 1243652-36-9

Cetirizine Glycerol Ester

Cat. No. B600808
M. Wt: 462.98
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Cetirizine Glycerol Ester is an impurity in the synthesis of Cetirizine . It is a compound with the molecular formula C24H31ClN2O5 . The chemical name is 2,3-Dihydroxypropyl 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetate .


Synthesis Analysis

The reaction between cetirizine and polyols like sorbitol and glycerol has been studied. It was found that the carboxylic acid cetirizine readily reacts with sorbitol and glycerol to form monoesters .


Molecular Structure Analysis

The molecular structure of Cetirizine Glycerol Ester can be represented by the SMILES notation: ClC1=CC=C (C=C1)C (C2=CC=CC=C2)N3CCN (CCOCC (OCC (O)CO)=O)CC3 .


Chemical Reactions Analysis

The ester formation between cetirizine and polyols are described in the literature. The carboxylic acid cetirizine readily reacts with sorbitol and glycerol to form monoesters .


Physical And Chemical Properties Analysis

Cetirizine Glycerol Ester has a molecular weight of 462.97 . Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding .

Scientific Research Applications

  • Ester Formation with Polyols : Cetirizine reacts with sorbitol and glycerol to form monoesters. This reaction is notable even at low temperatures like 40°C, making it significant for storage and stability considerations of pharmaceutical preparations containing cetirizine (Yu et al., 2010).

  • Kinetics in Polyethylene Glycol Formulations : Cetirizine's esterification with polyethylene glycol (PEG) is much faster compared to other drugs, like indomethacin. This rapid esterification significantly affects the shelf-life of cetirizine in PEG formulations (Schou-Pedersen et al., 2014).

  • Binding Characteristics : Studies on cetirizine's binding to human H1 histamine receptors show its high affinity and selectivity, providing insights into its effectiveness in allergic reactions (Gillard et al., 2002).

  • Topical Applications : Research on cetirizine's use in liposomal preparations for skin application highlights its potential for treating allergic skin disorders, showing effective peripheral H1-antihistaminic activity and reduced systemic absorption (Elzainy et al., 2004).

  • Physicochemical and Pharmacokinetic Properties : Analysis of cetirizine, including its zwitterionic nature and pharmacokinetics, is crucial for understanding its efficacy in allergic responses and its low CNS penetration (Chen, 2008).

  • Hydrogel Formulations : Incorporating cetirizine into hydrogels with humectants like glycerol and sorbitol impacts the drug's pharmaceutical availability and rheological properties, relevant for dermal administration (Capková et al., 2005).

  • Cetirizine in Treatment of Allergic Cough : Cetirizine's efficacy in reducing cough intensity and frequency in children with pollen allergy suggests its broader application in allergic conditions beyond typical allergic reactions (Ciprandi et al., 1997).

  • Fast Dissolving Oral Films : The development of cetirizine hydrochloride oral films using glycerol as a plasticizer reflects innovative pharmaceutical applications for improving drug delivery and patient compliance (Phalguna et al., 2019).

  • Cetirizine Degradation in PEG Formulation : Understanding the degradation of cetirizine in PEG-containing formulations, particularly the formation of cetirizine N-oxide, provides insights into the stability and efficacy of these formulations (Dyakonov et al., 2010).

  • Toxic Effects on Non-Target Organisms : The impact of cetirizine on marine organisms like mussels highlights environmental considerations in its widespread use and disposal (Teixeira et al., 2017).

  • Novel Elastic Vesicle-Based Formulations : Research on developing elastic vesicle-based topical formulations of cetirizine for treating atopic dermatitis emphasizes its potential in targeted peripheral H1 antihistaminic activity (Goindi et al., 2013).

Future Directions

Cetirizine is used to treat various allergic symptoms. With the approval of IV cetirizine for the treatment of acute urticaria, there is a changing landscape of IV antihistamines for the treatment of histamine-mediated conditions . Further studies on the co-administration of cetirizine with other drugs are recommended .

properties

IUPAC Name

[[(2R,3S,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl] methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O16P2/c1-29-36(28,34-35(26,27)32-13-7(16)9(22)8(21)5(4-19)30-13)33-14-11(24)10(23)12(31-14)18-3-2-6(20)17-15(18)25/h2-3,5,7-14,19,21-24H,4,16H2,1H3,(H,26,27)(H,17,20,25)/t5-,7+,8-,9-,10-,11+,12-,13-,14-,36?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRYNJABZABMBJ-PDUAMWBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COP(=O)(O[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)OP(=O)(O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O16P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cetirizine Glycerol Ester Impurity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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